molecular formula C16H18ClN3 B2791146 5-Chloro-2-(4-phenylpiperazin-1-YL)aniline CAS No. 893751-47-8

5-Chloro-2-(4-phenylpiperazin-1-YL)aniline

Cat. No. B2791146
CAS RN: 893751-47-8
M. Wt: 287.79
InChI Key: OOBMEDCJQKLLBD-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-phenylpiperazin-1-YL)aniline is a chemical compound with the molecular formula C16H18ClN3 . It is a compound of interest in the field of medicinal chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not explicitly provided in the search results .

Scientific Research Applications

5-CPPA has a wide range of scientific research applications. It is used in cell biology to study the effects of drugs on cells, as well as to study the effects of different environmental conditions on cells. In biochemistry, it is used to study the effects of drugs on enzymes and proteins. In pharmacology, it is used to study the effects of drugs on the body and to determine the efficacy of new drugs.

Mechanism of Action

The mechanism of action of 5-CPPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, proteins, and receptors. It is also believed to act as an agonist at certain receptor sites, which may explain its various biochemical and physiological effects.
Biochemical and Physiological Effects
5-CPPA has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, proteins, and receptors, which can lead to a variety of physiological effects. For example, it has been shown to reduce inflammation, reduce blood pressure, and reduce the risk of cardiovascular disease. It has also been shown to increase the production of certain hormones, such as serotonin and dopamine, which can lead to a variety of psychological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-CPPA in laboratory experiments is that it is a relatively inexpensive compound. It is also easy to synthesize in a laboratory setting and can be used in a variety of different experiments. However, there are some limitations to using 5-CPPA in laboratory experiments. For example, it is not very soluble in organic solvents, which can limit its use in certain experiments. Additionally, it can be toxic at high concentrations, so it should be used with caution.

Future Directions

There are many potential future directions for 5-CPPA research. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to determine its efficacy in treating various diseases and disorders. Finally, further research could be done to develop new synthetic methods for the production of 5-CPPA.

Synthesis Methods

5-CPPA can be synthesized in a laboratory setting using a variety of methods. The most common method involves the reaction of 4-bromophenylpiperazine and sodium chloroacetate in the presence of a base. This reaction yields 5-CPPA as the main product, along with some byproducts. Other methods of synthesis include the reaction of 4-chlorophenylpiperazine with sodium chloroacetate, and the reaction of 4-chlorophenylpiperazine with chloroacetic acid.

properties

IUPAC Name

5-chloro-2-(4-phenylpiperazin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3/c17-13-6-7-16(15(18)12-13)20-10-8-19(9-11-20)14-4-2-1-3-5-14/h1-7,12H,8-11,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBMEDCJQKLLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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